Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate
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Overview
Description
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate is a chemical compound characterized by its complex molecular structure, which includes a benzyl group, a trimethylphenylsulfonamide group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate typically involves multiple steps, starting with the preparation of the trimethylphenylsulfonamide core. This can be achieved through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine under controlled conditions. Subsequent esterification with methanol and acetic acid yields the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its sulfonamide group can interact with various enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate exerts its effects depends on its specific application. For example, in enzyme studies, the compound may act as an inhibitor by binding to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzyl 2,4,6-trimethylphenylsulfonamide
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)propionate
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)butyrate
Uniqueness: Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-14-10-15(2)19(16(3)11-14)25(22,23)20(13-18(21)24-4)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKHNOCXFRTJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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